Butanoic acid, 2-hydroxy-4-(methylthio)-, butyl ester

Lipophilicity Methionine hydroxy analogue Rumen absorption

Butanoic acid, 2‑hydroxy‑4‑(methylthio)‑, butyl ester (CAS 617673‑77‑5), systematically named butyl 2‑hydroxy‑4‑(methylsulfanyl)butanoate, is a C₉H₁₈O₃S ester with a molecular weight of 206.30 g·mol⁻¹ and a computed LogP of 1.44 [REFS‑1]. It belongs to the methionine hydroxy analogue family derived from 2‑hydroxy‑4‑(methylthio)butanoic acid (HMTBA), a key feedstock supplement used to supply metabolisable methionine in ruminant and monogastric animal diets [REFS‑2].

Molecular Formula C9H18O3S
Molecular Weight 206.30 g/mol
CAS No. 617673-77-5
Cat. No. B12594128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanoic acid, 2-hydroxy-4-(methylthio)-, butyl ester
CAS617673-77-5
Molecular FormulaC9H18O3S
Molecular Weight206.30 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C(CCSC)O
InChIInChI=1S/C9H18O3S/c1-3-4-6-12-9(11)8(10)5-7-13-2/h8,10H,3-7H2,1-2H3
InChIKeyHDRBEJJTIWFCEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butanoic Acid, 2‑Hydroxy‑4‑(methylthio)‑, Butyl Ester (CAS 617673‑77‑5): Chemical Identity, Regulatory Landscape, and Procurement Context


Butanoic acid, 2‑hydroxy‑4‑(methylthio)‑, butyl ester (CAS 617673‑77‑5), systematically named butyl 2‑hydroxy‑4‑(methylsulfanyl)butanoate, is a C₉H₁₈O₃S ester with a molecular weight of 206.30 g·mol⁻¹ and a computed LogP of 1.44 [REFS‑1]. It belongs to the methionine hydroxy analogue family derived from 2‑hydroxy‑4‑(methylthio)butanoic acid (HMTBA), a key feedstock supplement used to supply metabolisable methionine in ruminant and monogastric animal diets [REFS‑2]. The compound appears in patent literature as one of a defined set of linear and branched alkyl esters of HMTBA – alongside methyl, ethyl, isopropyl and 3‑methylbutyl variants – claimed for optimising milk production and growth performance [REFS‑3].

Why Generic Substitution of 2‑Hydroxy‑4‑(methylthio)butanoate Esters Fails: Lipophilicity‑Driven Differences in Absorption, Metabolism, and Formulation Performance


Butanoic acid, 2‑hydroxy‑4‑(methylthio)‑, butyl ester cannot be freely substituted by its methyl, ethyl or isopropyl analogues because the ester alkyl chain length directly governs lipophilicity – the butyl ester (LogP 1.44) occupies a distinct partition‑coefficient space between isopropyl (XLogP 1.3) and tert‑butyl (XLogP3‑AA 1.5) congeners [REFS‑1]. In ruminant nutrition, ester lipophilicity controls the rate and extent of rumen‑wall permeation and subsequent hydrolysis to free HMTBA: even modest LogP shifts alter the fraction absorbed intact versus degraded by rumen microflora, a property that cannot be assumed equivalent across esters without direct pharmacokinetic data [REFS‑2]. Furthermore, in surfactant applications, the hydrophobic tail length dictates critical micelle concentration (CMC) and surface‑tension reduction capability; the butyl chain provides a specific balance of hydrophobicity and solubility distinct from shorter‑ or longer‑chain variants, and prior work demonstrates that non‑ionic sulfoxide derivatives of these esters achieve surface tensions as low as 30 mN·m⁻¹ [REFS‑3].

Quantitative Differentiation Evidence for Butanoic Acid, 2‑Hydroxy‑4‑(methylthio)‑, Butyl Ester (CAS 617673‑77‑5) Against Closest Ester Analogues


Lipophilicity (LogP) Differentiation: Butyl Ester Occupies a Distinct Partition Window Between Isopropyl and Tert‑Butyl Congeners

The computed LogP of butyl 2‑hydroxy‑4‑(methylthio)butanoate is 1.44, compared with XLogP 1.3 for the isopropyl ester (CAS 57296‑04‑5) and XLogP3‑AA 1.5 for the tert‑butyl ester (CAS 617673‑79‑7) [REFS‑1]. This 0.14–0.20 LogP unit difference places the butyl ester in an intermediate lipophilicity range that is not accessible by simply blending the other two esters. Because passive rumen‑wall permeability and esterase‑mediated hydrolysis rates are lipophilicity‑dependent, this translates into a quantifiably different absorption profile that cannot be replicated by alternative esters without empirical validation [REFS‑2].

Lipophilicity Methionine hydroxy analogue Rumen absorption

Polar Surface Area (PSA) as a Determinant of Membrane Permeability Relative to Isopropyl and Free‑Acid Forms

The butyl ester has a computed topological polar surface area (PSA) of 71.83 Ų [REFS‑1]. While direct PSA values for all comparator esters are not consistently reported in a single primary source, the general trend within the homologous series is that increasing alkyl chain length does not significantly increase PSA (the polar domain is dominated by the ester and hydroxyl groups), meaning the butyl, isopropyl and tert‑butyl esters all fall in a similar PSA range (≈70–75 Ų). In contrast, the free acid HMTBA has a PSA of approximately 83–85 Ų due to the carboxylic acid moiety, making the ester forms uniformly more permeant across biological membranes [REFS‑2].

Polar surface area Oral bioavailability Methionine analog

Patent‑Claims Evidence: Butyl Ester Named as a Specific, Preferred Embodiment Alongside a Limited Set of Alkyl Esters for Optimising Methionine Supply in Ruminants

U.S. Patent 6,183,786 explicitly claims a process for formulating a ruminant food ration wherein the hydroxy analogue of methionine is an ester selected from the group consisting of methyl, ethyl, 2‑propyl, butyl, and 3‑methylbutyl [REFS‑1]. The butyl ester is therefore placed within the patent‑protected efficacy space and is distinguished from esters outside this group (e.g., hexyl, octyl, isobutyl) that are not claimed for the same intended benefit. The patent further stipulates that at least 20% (preferably at least 40%) of the hydroxy analogue is assumed to be available for absorption by the ruminant, establishing a minimum performance expectation for all listed esters [REFS‑1].

Ruminant nutrition Methionine supplementation Feed additive patent

Class‑Level Surfactant Performance: Non‑Ionic Sulfoxide Derivatives of HMTBA Esters Achieve Surface Tension of 30 mN·m⁻¹ and Are Competitive with Nonylphenol Ethoxylates in Laundry Formulations

The non‑ionic sulfoxide surfactant class derived from partially oxidised 2‑hydroxy‑4‑(methylthio)butyrate esters (including butyl, hexyl and octyl variants) displays surface tensions as low as 30 mN·m⁻¹ at the critical micelle concentration, high cloud temperatures, and good water solubility [REFS‑1]. In head‑to‑head laundry formulation testing, these surfactants performed equally well as a nonyl‑phenol ethoxylate benchmark under enzyme‑containing wash conditions [REFS‑1]. While the published study reports class‑averaged values rather than butyl‑ester‑specific data, the hydrophobic‑tail contribution to CMC and surface activity scales with chain length, implying that the C₄‑butyl ester provides a distinct, predictable shift in surfactant parameters compared with the C₆‑hexyl and C₈‑octyl analogues investigated [REFS‑1].

Non‑ionic surfactant Sulfoxide surfactant Detergent performance

Monomer‑Rich Synthesis Route: The Butyl Ester Can Be Produced via Direct Esterification of HMTBA with Butanol Under Conditions That Minimise Oligomer Formation, Enhancing Biological Efficacy

Patent WO2001058864A1 discloses that 2‑hydroxy‑4‑methylthiobutyric acid esters produced via direct esterification of the acid with an alcohol (including butanol) in the presence of an acid catalyst and water at 30–150 °C yield products comprising substantially monomers, which exhibit greater biological efficacy than dimers and higher oligomers [REFS‑1]. The process emphasises that reducing oligomer content in the starting acid and controlling esterification conditions directly improves the monomer‑to‑oligomer ratio. While the patent does not provide butyl‑ester‑specific monomer purity data, it establishes that the butyl ester can be manufactured through this monomer‑favouring route, placing it in the same quality tier as other linear alkyl esters prepared by the disclosed method [REFS‑1].

Esterification process Monomer purity Methionine bioavailability

Highest‑Confidence Application Scenarios for Butanoic Acid, 2‑Hydroxy‑4‑(methylthio)‑, Butyl Ester Based on Evidence‑Backed Differentiation


Ruminant Methionine Supplementation Requiring an Intermediate‑Lipophilicity Ester for Balanced Rumen‑Wall Permeation and Systemic Delivery

Formulators targeting the LogP 1.4 window – which theory predicts balances adequate rumen‑wall permeability with sufficient aqueous solubility for feed mixing – should evaluate the butyl ester as a specific alternative to the commercially dominant isopropyl ester (LogP 1.3). The patent‑claimed bioavailability floor of ≥20% (U.S. 6,183,786) provides a regulatory‑grade performance expectation for this ester class [REFS‑1]. This scenario is most relevant when formulators seek an ester that is more lipophilic than isopropyl HMBi yet avoids the steric hindrance and altered hydrolysis kinetics of the tert‑butyl congener.

Non‑Ionic Sulfoxide Surfactant Development Leveraging a C₄ Hydrophobic Tail for Temperature‑Sensitive Microemulsion Systems

R&D groups developing sulfoxide‑based non‑ionic surfactants for laundry, hard‑surface cleaning, or enhanced oil recovery should consider the butyl ester as a hydrophobe building block. Published data confirm that 2‑hydroxy‑4‑(methylthio)butyrate‑derived sulfoxides achieve γ_CMC of 30 mN·m⁻¹, exhibit temperature‑sensitive microemulsion phase behaviour, and match nonylphenol ethoxylate detergency [REFS‑1]. The C₄ butyl chain offers a specific hydrophobe contribution that differs from the C₆ and C₈ variants characterised in the primary literature, enabling systematic tuning of CMC and Krafft point without altering the sulfoxide head‑group structure [REFS‑1].

Chemical Intermediate for Synthesising Methionine‑Analog Conjugates Requiring a Butyl‑Ester Protecting Group with Predictable Hydrolysis Kinetics

The butyl ester serves as a carboxyl‑protecting group that can be removed under acidic or basic hydrolysis to regenerate HMTBA and butanol [REFS‑1]. This is functionally analogous to other alkyl esters, but the specific hydrolysis rate constant for butyl acetates in aqueous acetonitrile is known to differ systematically from methyl, ethyl and isobutyl esters [REFS‑2], allowing synthetic chemists to select the butyl ester when a specific deprotection half‑life is desired in a multi‑step synthetic sequence.

Feed‑Additive Procurement Where Patent Landscape and Freedom‑to‑Operate Considerations Favour the Butyl Ester Within a Narrowly Claimed Ester Set

Procurement managers seeking methionine‑analogue esters that fall within the U.S. Patent 6,183,786 claim scope (methyl, ethyl, 2‑propyl, butyl, 3‑methylbutyl) while differentiating from the heavily commercialised isopropyl ester may preferentially source the butyl ester. The butyl variant is explicitly protected for the same milk‑production and growth‑performance applications, offering a legally defensible alternative with a distinct chemical identity that may simplify freedom‑to‑operate assessments in certain jurisdictions [REFS‑1].

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